

XTT vs. MTT: A Comparative Guide to Cell Viability Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Xtt formazan*

Cat. No.: *B1232260*

[Get Quote](#)

In the realm of cellular and molecular biology, the accurate assessment of cell viability is paramount for a wide range of applications, from drug discovery and toxicology to cancer research. Among the various methods available, tetrazolium salt-based colorimetric assays are workhorses in many laboratories due to their simplicity and suitability for high-throughput screening. Two of the most prominent assays in this category are the **XTT formazan** assay and the MTT assay. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Principle of the Assays: A Tale of Two Tetrazoliums

Both XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are based on the same fundamental principle: the enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.^[1] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, and therefore, the amount of formazan produced is directly proportional to the number of viable cells.^[2]

The key difference lies in the properties of the resulting formazan. The MTT assay produces a purple formazan that is insoluble in water and requires a separate solubilization step using an organic solvent like dimethyl sulfoxide (DMSO) or isopropanol before the absorbance can be measured.^[3] In contrast, the XTT assay was developed to overcome this limitation. It produces

a water-soluble orange formazan, eliminating the need for the solubilization step and simplifying the overall procedure.[2][3]

Performance Comparison: A Data-Driven Look

The choice between XTT and MTT often comes down to practical considerations and the specific requirements of the experiment. Here's a summary of their performance based on key parameters:

Feature	XTT Formazan Assay	MTT Assay	References
Formazan Product	Water-soluble (orange)	Water-insoluble (purple)	[2][3]
Solubilization Step	Not required	Required (e.g., DMSO, isopropanol)	[3]
Protocol Simplicity	Simpler, fewer steps	More complex, additional step	[2]
Sensitivity	Generally higher, especially at low cell densities	Lower	[1]
Endpoint	Absorbance at ~450 nm (reference ~660 nm)	Absorbance at ~570 nm (reference >650 nm)	[4][5]
Potential for Error	Reduced due to fewer handling steps	Higher due to solubilization step	[3]
Suitability for HTS	More suitable	Less suitable	[6]

Experimental Data Snapshot:

A study comparing the two assays in determining the half-maximal inhibitory concentration (IC50) of gambogic acid on A549 cells found comparable results. The IC50 value generated with the XTT assay was 3.28 μ M, while the MTT assay yielded a value of 2.76 μ M.[6] This

indicates that for certain applications, both assays can provide similar conclusions regarding drug potency.

Another key performance indicator is the signal-to-background ratio. The CyQUANT™ XTT Cell Viability Assay has been shown to provide up to an eight-fold increase in signal-to-background ratios, enhancing its sensitivity and consistency.[6]

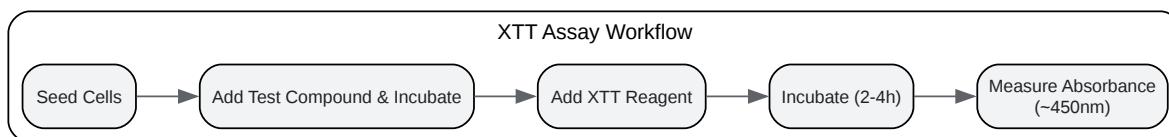
Experimental Protocols: A Step-by-Step Guide

Below are detailed methodologies for performing both the XTT and MTT assays in a 96-well plate format.

XTT Formazan Assay Protocol

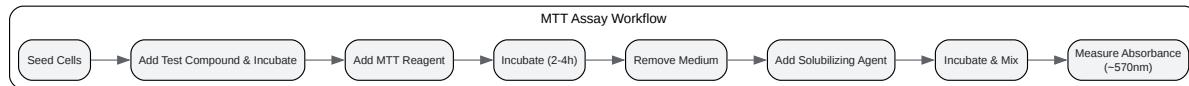
- Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 μ L of culture medium. Include wells with medium only for background control.
- Incubation: Incubate the plate for the desired period of exposure to the test compound (e.g., 24-48 hours) at 37°C in a CO2 incubator.
- Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., 1 mL of electron coupling reagent to 6 mL of XTT reagent).[4]
- Addition of XTT Reagent: Add 50-70 μ L of the prepared XTT working solution to each well.[4]
- Incubation: Incubate the plate at 37°C for 2 to 4 hours in a CO2 incubator.[4] The incubation time may need to be optimized depending on the cell type and density.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used to correct for non-specific background absorbance.[4]

MTT Assay Protocol


- Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 μ L of culture medium.[5] Include wells with medium only for background

control.

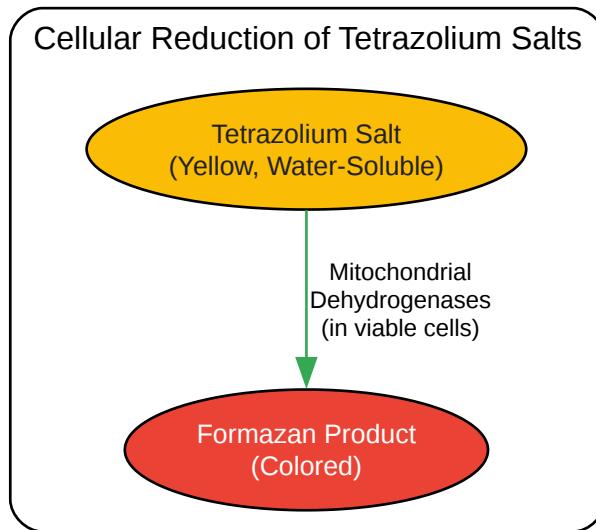
- Incubation: Incubate the plate for the desired period of exposure to the test compound at 37°C in a CO₂ incubator.
- Preparation of MTT Solution: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). This solution should be filter-sterilized and protected from light.
- Addition of MTT Reagent: Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.[5]
- Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]
- Formazan Solubilization: Carefully remove the culture medium from the wells. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate the supernatant. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[7]
- Mixing: Mix thoroughly to ensure complete solubilization of the formazan crystals. This can be done by shaking the plate on an orbital shaker for about 15 minutes.
- Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background.[5]


Visualizing the Workflow

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both assays.

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the XTT assay.



[Click to download full resolution via product page](#)

Caption: The multi-step workflow of the MTT assay.

The Chemical Transformation

The core of both assays is the reduction of the tetrazolium salt. The following diagram illustrates this chemical conversion.

[Click to download full resolution via product page](#)

Caption: The enzymatic conversion of tetrazolium to formazan.

Conclusion: Making the Right Choice

Both the XTT and MTT assays are valuable tools for assessing cell viability. The MTT assay, being one of the first of its kind, is well-established and widely cited in the literature. However, its requirement for a solubilization step adds complexity and a potential source of error.

The XTT assay offers a more streamlined and user-friendly alternative by producing a water-soluble formazan product.^[2] This not only simplifies the protocol but also enhances its suitability for high-throughput screening applications. For researchers prioritizing ease of use, higher sensitivity, and reduced handling steps, the XTT assay presents a compelling choice. Ultimately, the decision between XTT and MTT will depend on the specific experimental goals, available resources, and the level of throughput required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. differencebetween.com [differencebetween.com]
- 2. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [XTT vs. MTT: A Comparative Guide to Cell Viability Assays]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232260#xtt-formazan-assay-versus-mtt-assay-for-cell-viability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com